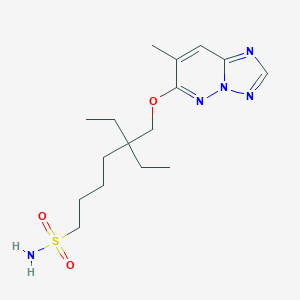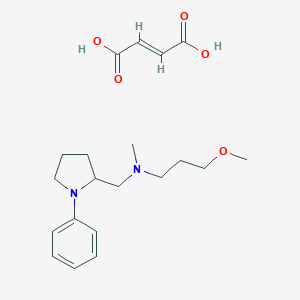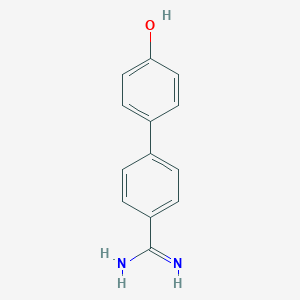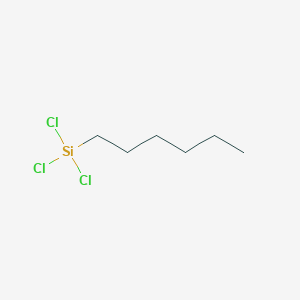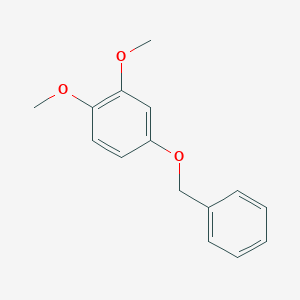![molecular formula C8H10N2O3 B129559 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione CAS No. 154670-35-6](/img/structure/B129559.png)
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione, also known as API, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione is not fully understood, but it has been reported to act by inhibiting various enzymes and proteins involved in cellular processes. For example, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to inhibit the activity of DNA topoisomerase, which is involved in DNA replication and transcription. 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has also been reported to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In cancer cells, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to induce apoptosis by activating caspase enzymes, which are involved in programmed cell death. In addition, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to inhibit cell proliferation by blocking the cell cycle at various stages. In immune cells, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to modulate the production of cytokines, which are involved in immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has several advantages for lab experiments, including its high purity, stability, and versatility. However, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione also has some limitations, including its relatively high cost, limited availability, and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione, including the development of new synthesis methods, the exploration of its potential applications in various fields, and the elucidation of its mechanism of action. In medicinal chemistry, future research could focus on the development of 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione derivatives with improved potency and selectivity. In materials science, future research could focus on the synthesis of novel materials with unique properties using 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione as a building block. In organic synthesis, future research could focus on the development of new reactions using 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione as a versatile reagent. Overall, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has the potential to make significant contributions to various fields, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione is a chemical compound with significant potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione and its derivatives in various fields.
Méthodes De Synthèse
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione can be synthesized using various methods, including the reaction of 1,2-diaminocyclohexane with ethyl acetoacetate, followed by cyclization and acetylation. Another method involves the reaction of 2,5-diketopiperazine with acetic anhydride, followed by hydrogenation. Both methods have been reported to yield high purity 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione.
Applications De Recherche Scientifique
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to exhibit anticancer, antiviral, and antibacterial activities. In materials science, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been used as a versatile reagent for the synthesis of various compounds.
Propriétés
Numéro CAS |
154670-35-6 |
|---|---|
Nom du produit |
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione |
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
1-acetyl-3,6,7,7a-tetrahydropyrrolo[1,2-a]imidazole-2,5-dione |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)10-6-2-3-7(12)9(6)4-8(10)13/h6H,2-4H2,1H3 |
Clé InChI |
YHNQFEIGUHYUHM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2CCC(=O)N2CC1=O |
SMILES canonique |
CC(=O)N1C2CCC(=O)N2CC1=O |
Synonymes |
1H-Pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione, 1-acetyldihydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



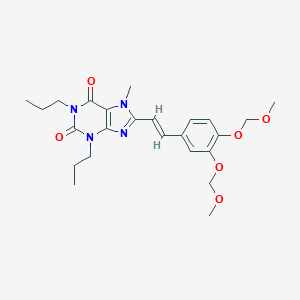
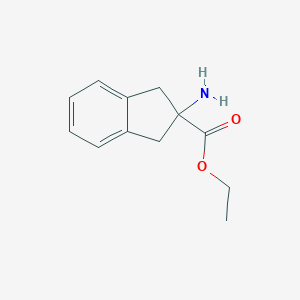
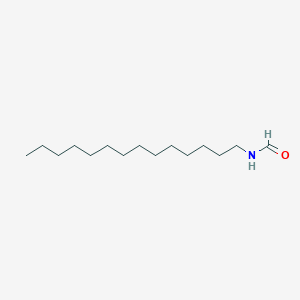
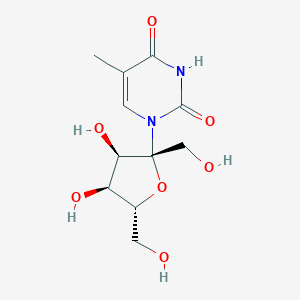
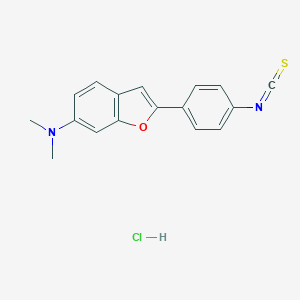
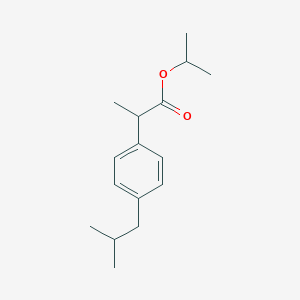
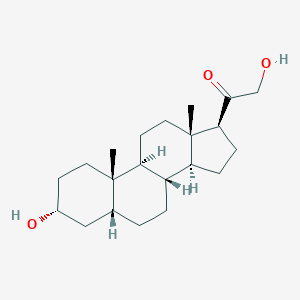
![(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B129500.png)
